molecular formula C13H12ClNO2 B2680970 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one CAS No. 2222512-25-4

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one

Cat. No.: B2680970
CAS No.: 2222512-25-4
M. Wt: 249.69
InChI Key: ZWFBXCBGBUROGD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a benzyl group attached to a pyridinone ring, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-1-methylpyridin-2-one and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the benzyl alcohol, facilitating its nucleophilic attack on the pyridinone ring.

    Catalysts: Palladium catalysts are commonly used to enhance the reaction efficiency, especially in cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The benzyl group in this compound can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom on the pyridinone ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyridinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Various reduced forms of the pyridinone ring.

    Substitution Products: Substituted pyridinone derivatives with different functional groups.

Scientific Research Applications

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

    3-(Benzyloxy)pyridin-2-amine: Shares the benzyl group and pyridine ring but differs in the substitution pattern.

    5-Chloro-1-methylpyridin-2-one: Lacks the benzyl group, making it less versatile in certain reactions.

    3-(Benzyloxy)-1-methylpyridin-2-one: Similar structure but without the chlorine atom, affecting its reactivity and applications.

Uniqueness: 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one stands out due to its unique combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a benzyloxy group and a chlorine atom. The molecular formula is C12_{12}H10_{10}ClN1_{1}O1_{1}, and its structure can influence its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, the introduction of various substituents on the pyridine ring can enhance antibacterial efficacy against common pathogens.

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
4-Chlorobenzyl pyridine12.5Escherichia coli
5-Fluoropyridine6.25Klebsiella pneumoniae

Note: MIC = Minimum Inhibitory Concentration; TBD = To Be Determined.

The antibacterial activity of this compound against Staphylococcus aureus is currently under investigation, with initial findings suggesting promising results similar to other known pyridine derivatives .

Anticancer Potential

The anticancer properties of pyridine derivatives are well-documented, particularly in targeting specific cancer pathways. For instance, compounds that inhibit key enzymes involved in cancer cell proliferation have shown effectiveness in preclinical models.

Case Study: Inhibition of IDH1

A study focusing on inhibitors of isocitrate dehydrogenase 1 (IDH1), a target in certain cancers, demonstrated that structurally similar compounds to this compound exhibited selective inhibition without affecting wild-type IDH1 activity. This selectivity is crucial for minimizing side effects in therapeutic applications .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : Some derivatives act as positive allosteric modulators at specific receptors, enhancing or inhibiting receptor activity depending on the context .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the benzyloxy group or the chlorine substituent can significantly affect potency and selectivity.

Table 2: Structure-Activity Relationship Insights

Substituent ChangeEffect on Activity
Removal of ClDecreased antibacterial activity
Addition of methyl group at position 4Enhanced anticancer activity
Variation in benzyloxy chain lengthAltered receptor binding affinity

Properties

IUPAC Name

5-chloro-1-methyl-3-phenylmethoxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFBXCBGBUROGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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